molecular formula C19H23ClN2O2 B581191 N-Fmoc-3-methylamino propylamine HCl CAS No. 1253582-19-2

N-Fmoc-3-methylamino propylamine HCl

Cat. No. B581191
CAS RN: 1253582-19-2
M. Wt: 346.855
InChI Key: URGCSZFQAOUWDE-UHFFFAOYSA-N
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Description

“N-Fmoc-3-methylaminopropylamine HCl” is a chemical compound with the CAS number 1253582-19-2 . It has a molecular formula of C19H23ClN2O2 and a molecular weight of 346.86 . The compound is used in organic synthesis .


Synthesis Analysis

The synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis has been described in the literature . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is experimental and the keywords may be updated as the learning algorithm improves .


Molecular Structure Analysis

The molecular structure of “N-Fmoc-3-methylaminopropylamine HCl” is represented by the InChI code: 1S/C19H22N2O2.ClH/c1-20-11-6-12-21-19(22)23-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18;/h2-5,7-10,18,20H,6,11-13H2,1H3,(H,21,22);1H .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Mechanism of Action

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread for the Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Safety and Hazards

The safety data sheet for a similar compound, FMOC Reagent, indicates that it is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-(methylamino)propyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c1-20-11-6-12-21-19(22)23-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18;/h2-5,7-10,18,20H,6,11-13H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGCSZFQAOUWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-3-methylamino propylamine HCl

Synthesis routes and methods

Procedure details

To a stirred solution of [3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-methylcarbamic acid tert-butyl ester (4.24 g, 10.3 mmol) in EtOAc (8 mL) was slowly added concentrated hydrochloric acid (2 mL, 60 mmol) and the resulting mixture was stirred at room temperature overnight. The mixture was concentrated under reduced pressure to give the title compound (3.21 g, 78% yield) as a white solid.
Name
[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-methylcarbamic acid tert-butyl ester
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
78%

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